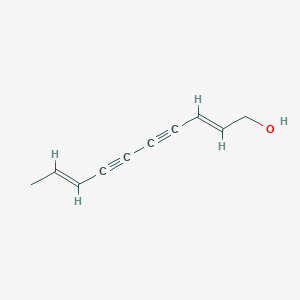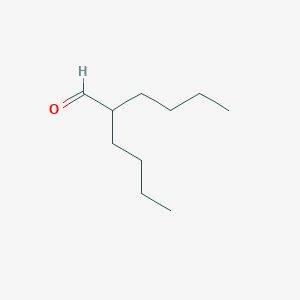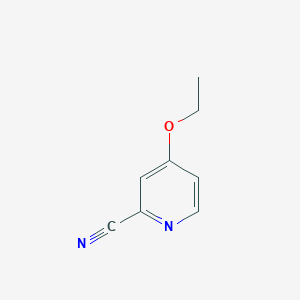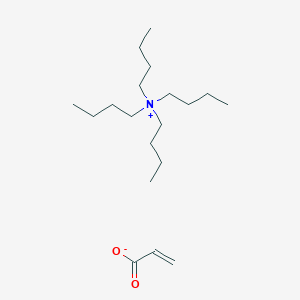![molecular formula C9H6S2 B098387 3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene CAS No. 17965-47-8](/img/structure/B98387.png)
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7H-Cyclopenta[1,2-b3,4-b’]dithiophene: is an organic compound with the molecular formula C₉H₆S₂ and a molecular weight of 178.274 g/mol . It is a heterocyclic compound containing two sulfur atoms and a fused cyclopentadiene ring system. This compound is of significant interest in the field of organic electronics due to its unique electronic properties and structural characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-dithiane-2,5-diol with a suitable cyclopentadiene derivative in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
7H-Cyclopenta[1,2-b:3,4-b’]dithiophene has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Materials Science: Incorporated into polymers and copolymers to enhance their electronic properties.
Chemical Sensors: Employed in the development of chemical sensors due to its sensitivity to various analytes.
Photophysics: Studied for its unique photophysical properties, including absorption and fluorescence characteristics.
Mecanismo De Acción
The mechanism by which 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated π-system allows for efficient charge transport, making it suitable for use in electronic devices. The presence of sulfur atoms in the ring system also contributes to its electron-donating properties, enhancing its performance in organic electronic applications .
Comparación Con Compuestos Similares
4H-Cyclopenta[2,1-b3,4-b’]dithiophene: Another heterocyclic compound with similar electronic properties but different structural arrangement.
Dithieno[2,3-b3’,2’-d]thiophene: A related compound with a fused thiophene ring system, often used in organic electronics.
Uniqueness: 7H-Cyclopenta[1,2-b:3,4-b’]dithiophene is unique due to its specific ring fusion pattern, which imparts distinct electronic properties and makes it particularly suitable for certain applications in organic electronics and materials science .
Propiedades
Número CAS |
17965-47-8 |
|---|---|
Fórmula molecular |
C9H6S2 |
Peso molecular |
178.3 g/mol |
Nombre IUPAC |
3,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene |
InChI |
InChI=1S/C9H6S2/c1-3-11-9-6(1)5-8-7(9)2-4-10-8/h1-4H,5H2 |
Clave InChI |
XTKJDHXAWHORLK-UHFFFAOYSA-N |
SMILES |
C1C2=C(C3=C1SC=C3)SC=C2 |
SMILES canónico |
C1C2=C(C3=C1SC=C3)SC=C2 |
| 17965-47-8 | |
Sinónimos |
7H-Cyclopenta[1,2-b:3,4-b']dithiophene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)









